molecular formula C22H26N2O3 B15224738 (1Z,3Z)-1,3-Bis(((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran

(1Z,3Z)-1,3-Bis(((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran

Cat. No.: B15224738
M. Wt: 366.5 g/mol
InChI Key: OOBKPGDKBNCCIH-BUCSIEKLSA-N
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Description

(1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran is a complex organic compound that features multiple functional groups, including oxazoline rings and a dihydroisobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One possible route could involve the formation of the dihydroisobenzofuran core followed by the introduction of the oxazoline rings through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be used as a building block for the synthesis of more complex molecules. Its unique structure might enable the development of novel catalysts or ligands for asymmetric synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran could be explored for its pharmacological properties. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could find applications in the development of advanced materials. Its structural features might impart desirable properties such as enhanced stability, reactivity, or functionality to materials used in various applications.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran might include other molecules featuring oxazoline rings and dihydroisobenzofuran cores. Examples could include:

  • (1Z,3Z)-1,3-Bis((®-4-methyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran
  • (1Z,3Z)-1,3-Bis((®-4-ethyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran

Uniqueness

The uniqueness of (1Z,3Z)-1,3-Bis((®-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran lies in its specific substitution pattern and stereochemistry. These features might confer distinct reactivity, selectivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[(Z)-[(3Z)-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]-2-benzofuran-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H26N2O3/c1-13(2)17-11-25-21(23-17)9-19-15-7-5-6-8-16(15)20(27-19)10-22-24-18(12-26-22)14(3)4/h5-10,13-14,17-18H,11-12H2,1-4H3/b19-9-,20-10-/t17-,18-/m0/s1

InChI Key

OOBKPGDKBNCCIH-BUCSIEKLSA-N

Isomeric SMILES

CC([C@H]1N=C(OC1)/C=C/2\O/C(=C\C3=N[C@@H](CO3)C(C)C)/C4=CC=CC=C24)C

Canonical SMILES

CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)O2

Origin of Product

United States

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